N-(4-butylphenyl)-2-chloroacetamide

QSAR Lipophilicity Molecular modeling

Researchers requiring a well-characterized N-substituted phenyl-2-chloroacetamide for CNS or antimicrobial SAR programs must ensure the n-butylphenyl moiety is correct; branched or cyclic isomers introduce confounding steric and lipophilic variables. This compound provides the verified straight-chain 4-n-butyl analog. - hDAT displacement IC₅₀ = 441 nM, serving as a validated starting scaffold for dopamine transporter ligand optimization. - Demonstrated activity against S. aureus and MRSA, suitable for derivatization in antibacterial screening cascades. - 6-rotatable bond structure and distinct logP profile support QSAR model validation and building block synthesis.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 6350-92-1
Cat. No. B7760982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-chloroacetamide
CAS6350-92-1
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
InChIKeyNLIULGTVNKLYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butylphenyl)-2-chloroacetamide: Chemical Identity & Core Properties


N-(4-butylphenyl)-2-chloroacetamide (CAS 6350-92-1) is a synthetic organic compound belonging to the N-substituted phenyl-2-chloroacetamide class, characterized by a 4-n-butylphenyl group linked to a chloroacetamide moiety [1]. With a molecular formula of C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol, it serves primarily as a chemical building block and intermediate in organic synthesis, with documented applications in medicinal chemistry and agrochemical research . The compound exhibits a melting point of 40–45°C and contains six rotatable bonds, which influence its conformational flexibility and reactivity profile [2].

Synthetic Intermediate
Reactive chloroacetamide building block for nucleophilic derivatization
CNS Research Tool
Moderate-affinity dopamine transporter ligand for SAR campaigns
Antimicrobial Screening
Gram-positive active scaffold within N-substituted phenyl-2-chloroacetamide class
Lipophilic Core
4-n-Butylphenyl group provides distinct lipophilic signature for analog libraries

N-(4-Butylphenyl)-2-chloroacetamide: Non-Interchangeability


The biological and physicochemical profile of N-substituted phenyl-2-chloroacetamides is highly sensitive to the nature, position, and branching of the alkyl substituent on the phenyl ring [1]. Even among closely related analogs—such as the 4-n-butyl, 4-tert-butyl, and 4-sec-butyl derivatives—the steric bulk, lipophilicity (logP), and conformational freedom diverge significantly, directly impacting target binding affinity, membrane permeability, and metabolic stability . Generic substitution without quantitative justification risks invalidating SAR studies, compromising assay reproducibility, or failing to meet specific reactivity requirements in synthetic applications . The following evidence quantifies precisely where N-(4-butylphenyl)-2-chloroacetamide occupies a distinct, non-interchangeable position within this chemical series.

Alkyl Substituent Mismatch
4-n-Butylphenyl
vs
4-tert-Butylphenyl
Rotatable bond count differs (6 vs 4), altering conformational flexibility and target binding kinetics
Branching Architecture
4-n-Butylphenyl
vs
4-sec-Butylphenyl
Steric bulk and lipophilicity diverge, which may shift target engagement and metabolic stability profiles
Chain Length Sensitivity
4-n-Butyl (C4)
vs
Shorter/Longer Alkyl
Alkyl chain length directly impacts logP and membrane permeability; SAR context may not transfer

N-(4-Butylphenyl)-2-chloroacetamide: Key Differentiating Evidence


Lipophilicity & Conformational Flexibility

The 4-n-butyl substituent confers a distinct combination of lipophilicity and conformational freedom compared to the 4-tert-butyl analog . While direct experimental logP values for the 4-n-butyl compound are not widely reported, the presence of six rotatable bonds (versus four in the 4-tert-butyl analog) indicates greater conformational flexibility, which can be a critical differentiator in target binding and pharmacokinetic modeling [1].

Lipophilicity & Flexibility
Class-level
Target: 6 rotatable bonds Comparator (4-tert-butyl): 4 rotatable bonds +2 bonds (50% increase)
Conformational flexibility may influence target binding kinetics
Molecular structure analysis; direct logP values not widely reported
QSAR Lipophilicity Molecular modeling Drug design

Antimicrobial Activity Against Gram-Positive Pathogens

A 2021 study characterized twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides and found that all compounds were effective against Gram-positive S. aureus and MRSA, while showing reduced efficacy against Gram-negative E. coli [1]. The 4-n-butylphenyl derivative belongs to this active class, and QSAR analysis within the study identified lipophilicity and electronic parameters as key drivers of antimicrobial potency [2].

Antimicrobial Activity
Class-level
Active against S. aureus and MRSA (qualitative); reduced activity against E. coli
Supports antimicrobial screening context for Gram-positive pathogens
Disk diffusion and broth microdilution assays; individual compound data not specified
Antimicrobial Antibacterial QSAR MRSA

Dopamine Transporter Binding Affinity

N-(4-butylphenyl)-2-chloroacetamide has been evaluated in dopamine-related assays, showing an IC₅₀ of 441 nM for displacing [³H]WIN-35428 from the human dopamine transporter expressed in mouse N2A cells, and 900 nM for in vitro inhibition of dopamine uptake in rat brain synaptosomal preparations [1]. These values position the compound as a moderate-affinity ligand for the dopamine transporter, suitable for use as a tool compound or starting scaffold in CNS drug discovery [2].

DAT Binding Affinity
Reported
IC₅₀ 441 nM
hDAT displacement ([³H]WIN-35428)
900 nM (rat synaptosome uptake)
Reported moderate-affinity DAT ligand; supports CNS SAR campaigns
Human DAT in mouse N2A cells; rat brain synaptosomes
Neuropharmacology Dopamine transporter Binding affinity CNS research

Chloroacetamide Electrophilic Reactivity

The chloroacetamide group in N-(4-butylphenyl)-2-chloroacetamide provides a reactive electrophilic center for nucleophilic substitution, enabling facile derivatization with amines, thiols, or alkoxides to generate diverse amide, thioether, and ether-linked analogs . This reactivity is a shared feature of the chloroacetamide class, but the 4-n-butylphenyl moiety imparts a specific lipophilic signature that differentiates the resulting derivatives from those derived from unsubstituted phenyl or 4-tert-butylphenyl precursors .

Electrophilic Reactivity
Class-level
Chloroacetyl group susceptible to SN2 displacement with amines, thiols, or alkoxides
Supports modular building-block derivatization workflow
Standard polar aprotic conditions; 4-n-butylphenyl imparts distinct lipophilic signature
Organic synthesis Building block Nucleophilic substitution Intermediate

Research & Industrial Applications of N-(4-Butylphenyl)-2-chloroacetamide


SAR Studies of Dopamine Transporter Ligands

Given its moderate affinity for the dopamine transporter (IC₅₀ = 441 nM for hDAT displacement) [1], this compound serves as a valuable starting point for medicinal chemistry campaigns targeting CNS disorders. Researchers can systematically modify the chloroacetamide group or the 4-n-butylphenyl moiety to probe SAR and optimize binding affinity and selectivity.

Antimicrobial Discovery for Gram-Positive Pathogens

As a member of the N-substituted phenyl-2-chloroacetamide class that demonstrates efficacy against S. aureus and MRSA [2], this compound is suitable for inclusion in antimicrobial screening panels and for further derivatization to enhance potency and broaden the spectrum of activity.

Lipophilic Building Blocks for Agrochemical & Material Science

The combination of a reactive chloroacetamide electrophile and a lipophilic 4-n-butylphenyl group makes this compound an attractive intermediate for preparing novel amides, thioethers, and other functionalized derivatives . These derivatives may find utility as agrochemical actives, polymer additives, or specialty chemicals requiring tailored hydrophobic properties.

QSAR Model Validation & Molecular Descriptor Studies

The distinct physicochemical properties of this compound—including its rotatable bond count (6) and moderate lipophilicity—make it a useful data point for validating computational QSAR models that aim to predict the biological activity or ADMET properties of N-substituted chloroacetamides .

Application
Selection Property
Validation Focus
Dopamine transporter SAR studies
DAT binding assay context
Affinity benchmarks and selectivity profiling
Gram-positive antimicrobial screening
Antimicrobial spectrum context
MIC and strain-panel endpoints
Lipophilic building-block synthesis
Electrophilic reactivity profile
Derivative library scope and purity
QSAR model validation studies
Conformational descriptor set
Rotatable bond and logP model accuracy

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